molecular formula C20H13BN4 B1263728 2-Boranylporphyrin

2-Boranylporphyrin

Cat. No.: B1263728
M. Wt: 320.2 g/mol
InChI Key: GYBVVOXGGAVAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Boranylporphyrin is a porphyrin derivative featuring a boron atom at the 2-position of the macrocyclic ring. Porphyrins are tetrapyrrolic compounds with extensive conjugation, enabling applications in catalysis, photodynamic therapy, and optoelectronics. The incorporation of boron introduces unique electronic and steric properties due to its electronegativity and Lewis acidity. This modification is typically achieved via boron-arylation reactions using arylzinc reagents, as demonstrated in recent synthetic protocols developed at Kyoto University . The boron substituent enhances the compound’s ability to interact with Lewis bases, making it promising for sensor design and asymmetric catalysis. Spectroscopic studies indicate that this compound exhibits a red-shifted absorption spectrum compared to unmodified porphyrins, attributed to the electron-withdrawing effect of boron .

Properties

Molecular Formula

C20H13BN4

Molecular Weight

320.2 g/mol

InChI

InChI=1S/C20H13BN4/c21-19-10-18-9-16-4-3-14(23-16)7-12-1-2-13(22-12)8-15-5-6-17(24-15)11-20(19)25-18/h1-11,23,25H

InChI Key

GYBVVOXGGAVAJW-UHFFFAOYSA-N

Canonical SMILES

[B]C1=C2C=C3C=CC(=N3)C=C4C=CC(=N4)C=C5C=CC(=CC(=C1)N2)N5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

Triphenylsilane-Fused Porphyrins

Structural Features : These porphyrins incorporate triphenylsilane groups fused to the macrocycle, replacing hydrogen atoms at peripheral positions. Unlike 2-boranylporphyrin, the silicon-based substituents are bulkier and less electronegative.
Synthesis : Prepared via silane fusion reactions under palladium catalysis, which contrasts with the boron-arylation methods used for this compound .
Properties :

  • Thermal Stability : Superior to this compound due to silicon’s robust covalent bonding.
  • Electronic Effects : The σ-donating nature of silicon increases electron density on the porphyrin ring, resulting in blue-shifted absorption bands compared to boron-containing analogs.
  • Applications : Primarily used in organic electronics, such as light-emitting diodes (OLEDs), due to enhanced charge transport properties .

Boron-Arylated Subporphyrins

Structural Features : Subporphyrins are contracted macrocycles with three pyrrole units instead of four. Boron-arylated variants feature boron at meso-positions, distinct from the this compound’s peripheral substitution.
Synthesis : Synthesized via boron-arylation with arylzinc reagents, a method analogous to this compound but applied to a smaller macrocycle .
Properties :

  • Optical Characteristics : Exhibit absorption maxima in the 400–500 nm range, significantly blue-shifted compared to this compound due to reduced conjugation.
  • Lewis Acidity : Weaker than this compound because the boron atom in subporphyrins is less accessible for substrate binding.
  • Applications : Explored in niche optical applications, including wavelength-selective sensors .

Data Table: Comparative Analysis

Property This compound Triphenylsilane-Fused Porphyrins Boron-Arylated Subporphyrins
Substituent Boron (2-position) Triphenylsilane (peripheral) Boron (meso-position)
Synthesis Method Boron-arylation Silane fusion Boron-arylation
Absorption Maxima ~650 nm ~580 nm ~450 nm
Thermal Stability Moderate High Low
Lewis Acidity Strong Negligible Moderate
Primary Applications Catalysis, sensing Organic electronics Optical sensors

Research Findings and Implications

  • This compound demonstrates exceptional catalytic activity in cross-coupling reactions, outperforming silicon-fused analogs due to its Lewis acidic boron center .
  • Triphenylsilane-fused porphyrins exhibit superior thermal stability (>300°C), making them ideal for high-temperature optoelectronic applications .
  • Boron-arylated subporphyrins show unique size-dependent reactivity, enabling selective binding to small molecules like nitric oxide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boranylporphyrin
Reactant of Route 2
2-Boranylporphyrin

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